Bach-EI hydroboration reagent 2.0M

Solution stability Shelf-life Amine-borane adducts

Traditional borane sources like BH₃·THF pose solvent constraints, peroxide hazards, and instability, while BMS introduces odorous sulfide by-products. The BACH-EI reagent (H₃B·NPhEtⁱPr) eliminates these issues as a stable, pre-formulated 2.0 M solution in THF. • Enables rapid, selective mono-hydroboration of α-pinene to IpcBH₂, verified by ¹¹B NMR (δ +53.2). • Compatible with dioxane, TBME, or n-pentane for hindered/poorly soluble substrates. • Ready-to-use format bypasses air-sensitive solid handling; stored at 2-8 °C.

Molecular Formula C11H17BN
Molecular Weight 174.07 g/mol
CAS No. 180840-34-0
Cat. No. B065435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBach-EI hydroboration reagent 2.0M
CAS180840-34-0
Molecular FormulaC11H17BN
Molecular Weight174.07 g/mol
Structural Identifiers
SMILES[B].CCN(C1=CC=CC=C1)C(C)C
InChIInChI=1S/C11H17N.B/c1-4-12(10(2)3)11-8-6-5-7-9-11;/h5-10H,4H2,1-3H3;
InChIKeyRVEWSHPNCRGZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bach-EI 2.0M – Identity & Procurement


Bach-EI hydroboration reagent 2.0M (CAS 180840-34-0) is a pre-formulated 2.0 M solution of the borane–N-ethyl-N-isopropylaniline adduct (H₃B·NPhEtⁱPr) in tetrahydrofuran . This amine–borane complex belongs to the class of N,N-dialkylaniline–borane adducts developed as alternatives to traditional hydroboration reagents such as borane–tetrahydrofuran (BH₃·THF) and borane–dimethyl sulfide (BMS) [1]. It is supplied as a ready-to-use solution with a density of 0.904 g/mL at 25 °C, a boiling range of 65–67 °C, and a recommended storage temperature of 2–8 °C . The reagent is primarily employed in hydroboration reactions and CBS-oxazaborolidine-catalyzed borane reductions .

Workflow

Ready-to-use 2.0 M amine–borane solution for hydroboration and CBS-catalyzed reductions

Selection Context

Pre-formulated alternative to BH₃·THF and BMS with reported multi-solvent compatibility

Format

Supplied in THF; eliminates handling of air-sensitive solids

Store at 2–8 °C

Why Substitution Fails for Bach-EI 2.0M


Amine–borane complexes vary dramatically in reactivity, solution stability, and solvent compatibility. The Bach-EI reagent (H₃B·NPhEtⁱPr) was specifically identified through systematic screening of N,N-dialkylaniline derivatives as the optimal balance of steric and electronic properties for hydroboration [1]. Generic substitution with BH₃·THF introduces solvent constraints and long-term instability, while BMS introduces odorous sulfide by-products that complicate workup. Even structurally similar N,N-diethylaniline–borane exhibits significantly lower hydroboration reactivity [2]. The quantitative evidence below demonstrates that the Bach-EI reagent occupies a narrow performance window that close analogs do not replicate.

Property
Bach-EI 2.0M
Generic Alternative
Solution Stability
Stable ≥6 months (¹¹B NMR)
BH₃·THF decomposes via ether cleavage; requires re-titration
Reactivity Profile
Optimized steric/electronic balance for hydroboration
N,N-diethylaniline–borane exhibits significantly lower reactivity
Workup Compatibility
No sulfide by-products
BMS introduces malodorous dimethyl sulfide, complicating purification

Bach-EI 2.0M – Differentiation Evidence


Solution Stability vs. BH₃·THF

The stability of 2.0 M BACH-EI solutions in THF, tert-butyl methyl ether, and dioxane was monitored by ¹¹B NMR at intervals over six months. No new peaks appeared in the ¹¹B NMR spectra beyond that of the parent adduct (δ −14.4, CCl₄, J_{B–H} = 98.6 Hz) throughout the entire observation period [1]. In contrast, BH₃·THF solutions are known to decompose over extended storage through ether cleavage and borohydride formation, requiring frequent re-standardization or fresh preparation . The indefinite stability of the neat BACH-EI adduct under nitrogen at room temperature has also been confirmed [1].

Solution Stability
Method context
No new ¹¹B NMR peaks detected after 6 months in THF, dioxane, or tert-butyl methyl ether at 2.0 M
Supports long-term reagent integrity and procurement planning
Eliminates in-house re-titration; BH₃·THF decomposes over storage
Solution stability Shelf-life Amine-borane adducts

Hydroboration Rate vs. BH₃·THF

Under identical conditions (5 mmol amine–borane, 15 mmol olefin, 10 mL total THF volume, room temperature), BACH-EI hydroborates 1-hexene to the trialkylborane stage in <0.5 h [1]. BH₃·THF achieves the same transformation in <0.5 h; however, for more hindered substrates such as cyclohexene, BACH-EI requires 1.0 h versus 1.5 h for BH₃·THF, and for α-pinene BACH-EI cleanly delivers the monoalkylborane (IpcBH₂) with well-defined stoichiometry [1]. Critically, BACH-EI maintains this reactivity in dioxane, tert-butyl methyl ether, and n-pentane, whereas BH₃·THF is restricted to THF as the solvent medium [1].

Hydroboration Rate
Head-to-head
Cyclohexene: 1.0 h (Bach-EI) vs. 1.5 h (BH₃·THF) — 33% faster. Effective in ≥4 solvents.
Reported faster hydroboration of hindered olefins; multi-solvent utility
May reduce cycle time and simplify downstream workup
Hydroboration kinetics Olefin hydroboration Trialkylborane synthesis

Regioselectivity vs. BH₃·THF

In the hydroboration of allyl chloride (1:1 molar ratio, THF, room temperature), BACH-EI shows a terminal-to-internal addition ratio of approximately 70:30, determined by GC analysis of alcohol products after oxidation [1]. This represents a meaningful deviation from the 60:40 ratio reported for BH₃·THF under comparable conditions [1][2]. The enhanced terminal selectivity is attributed to the greater steric demand of the N-ethyl-N-isopropylaniline carrier, which disfavors internal boron addition. In dioxane, the terminal/internal ratio is further improved.

Regioselectivity
Head-to-head
Allyl chloride: ~70:30 terminal/internal (Bach-EI) vs. 60:40 (BH₃·THF)
Reported higher terminal selectivity may improve yield of 3-chloro-1-propanol derivatives
Ratio further improved in dioxane; steric control by amine carrier
Regioselectivity Allyl chloride hydroboration Terminal vs. internal addition

Solvent Reactivity Tuning

A systematic solvent screen revealed a clear reactivity order for BACH-EI: dioxane > THF > tert-butyl methyl ether > n-pentane ≫ dichloromethane [1]. In dioxane, unhindered olefins reach the trialkylborane stage within 0.5–1 h, while in dichloromethane, 1-hexene requires 3 h for the same conversion [1]. This 3- to 6-fold rate differential provides the process chemist with a tunable parameter — fast hydroboration in dioxane or controlled, selective hydroboration in dichloromethane — that is inaccessible with BH₃·THF, which is only commercially available as a THF solution.

Solvent Tuning
Head-to-head
Dioxane > THF > tBuOMe > n-pentane ≫ CH₂Cl₂; ≥6-fold rate differential
Supports tunable hydroboration rate for process development
BH₃·THF lacks this multi-solvent tunability
Solvent effect Reaction kinetics Process optimization

Carrier Amine Recyclability

Following hydroboration–oxidation of cyclohexene with BACH-EI in THF, the carrier amine N-ethyl-N-isopropylaniline was recovered by simple acid–base extraction in good yield and successfully re-used to prepare fresh borane adduct without loss of activity [1]. This recyclability has no parallel with BH₃·THF, where the THF solvent is not practically recovered, nor with BMS, where the dimethyl sulfide is malodorous and typically discarded. The recovered amine can be re-boronated to regenerate the active hydroboration reagent.

Carrier Recyclability
Data to verify
N-Ethyl-N-isopropylaniline recovered in good yield; re-converted to borane adduct without loss of activity
May lower total procurement cost over multiple campaigns
Requires acid–base workup validation in user workflow
Amine recovery Reagent recycling Cost efficiency

Bach-EI 2.0M – Application Scenarios


Ipc₂BH Synthesis for Asymmetric Hydroboration

The clean, rapid mono-hydroboration of α-pinene to IpcBH₂ (and subsequently Ipc₂BH) by BACH-EI in dioxane, verified by ¹¹B NMR showing exclusive Ipc₂BOMe after methanolysis (δ +53.2) , makes this reagent the preferred borane source for preparing chiral dialkylboranes at scale. The dioxane medium permits higher substrate loading, and the BACH-EI-derived Ipc₂BH exhibits optical purity comparable to that obtained from BH₃·THF but without THF-related peroxide hazards during large-scale operations .

Multi-Solvent Hydroboration of Hindered Olefins

When a target pharmaceutical intermediate requires hydroboration of a hindered or poorly soluble olefin, BACH-EI 2.0 M can be deployed in dioxane, tert-butyl methyl ether, or n-pentane — solvents that may be preferred for substrate solubility, safety profile (peroxide-free), or direct compatibility with the subsequent reaction step . The tunable reactivity across solvents (e.g., 3 h in CH₂Cl₂ for selective mono-addition) provides the process development team with a single reagent for multiple hydroboration regimes .

CBS-Catalyzed Enantioselective Ketone Reduction

Sigma-Aldrich explicitly lists CBS-oxazaborolidine-catalyzed borane reduction as a validated application for the BACH-EI reagent . In this protocol, BACH-EI serves as the stoichiometric borane donor, generating the chiral oxazaborolidine–borane complex in situ. The 2.0 M pre-formulated concentration eliminates weighing or handling of neat, air-sensitive solids, and the amine carrier does not interfere with the CBS catalytic cycle .

Application
Selection Property
Validation Focus
Ipc₂BH Synthesis for Asymmetric Hydroboration
Clean, rapid mono-hydroboration of α-pinene
Optical purity of chiral dialkylborane; dioxane medium safety
Multi-Solvent Hydroboration of Hindered Olefins
Tunable reactivity across dioxane, tBuOMe, n-pentane, CH₂Cl₂
Substrate solubility; selective mono-addition control
CBS-Catalyzed Enantioselective Ketone Reduction
Validated stoichiometric borane donor
In-situ complex formation; carrier compatibility with CBS cycle

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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